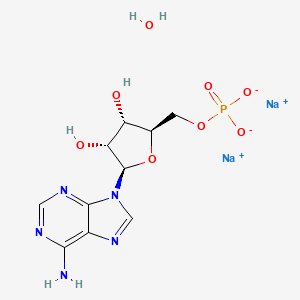

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate

Description

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate is a phosphorylated adenosine derivative with a sodium counterion and hydrated crystalline structure. The compound features an adenine base linked to a ribose-like tetrahydrofuran ring, with a methyl phosphate group at the 2'-position. Its stereochemistry (2R,3S,4R,5R) is critical for biological activity, as enzymes and receptors often exhibit strict stereospecificity .

This compound has been utilized as a biochemical tool to inhibit enterobactin biosynthesis in E. coli by targeting siderophore pathways, demonstrating its role in disrupting bacterial iron acquisition . Its phosphate group enhances water solubility, making it suitable for in vitro studies, while the sodium salt form improves stability and handling.

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUZEKWRALMDG-MSQVLRTGSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149022-20-8, 4578-31-8 | |

| Record name | 5'-Adenylic acid, sodium salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium adenosine 5'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate (CAS No. 402846-49-5) is a complex nucleoside analog with potential biological applications. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its effects in various biochemical assays and therapeutic potentials.

- Molecular Formula : C10H17N5NaO8P

- Molecular Weight : 389.24 g/mol

- Structure : The compound features a purine base linked to a tetrahydrofuran ring with hydroxyl groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Tetrahydrofuran Ring : This is achieved through cyclization reactions involving sugar derivatives.

- Phosphorylation : The introduction of phosphate groups is critical for the biological activity of nucleoside analogs.

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides, enabling it to interact with various enzymes and receptors involved in nucleotide metabolism and cellular signaling pathways.

- Inhibition of Enzymes : Studies have shown that this compound can inhibit key enzymes such as protein arginine methyltransferase 5 (PRMT5), which plays a significant role in gene regulation and RNA processing .

- Antiviral Properties : Its analogs have demonstrated antiviral activity against several viruses by interfering with viral replication mechanisms .

Case Studies and Research Findings

- Inhibition Studies :

- Cellular Assays :

- Pharmacokinetics :

Comparative Biological Activity Table

Scientific Research Applications

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate is a compound of significant interest in various scientific fields, particularly in biochemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 402846-49-5

- Molecular Formula : C10H17N5NaO8P

- Molecular Weight : 389.24 g/mol

This compound is a derivative of adenosine and exhibits properties that make it valuable in various research applications.

Biochemical Research

This compound plays a crucial role in biochemical studies due to its structural similarity to adenosine triphosphate (ATP). Its applications include:

- Enzyme Kinetics : Used as a substrate in enzyme assays to study the kinetics of nucleoside triphosphate hydrolases.

| Enzyme | Substrate Used | Kinetic Parameters |

|---|---|---|

| Nucleoside Triphosphate Hydrolase | Sodium methyl phosphate hydrate | Km = 0.5 mM; Vmax = 200 µmol/min |

Pharmacological Studies

The compound has potential therapeutic applications due to its interaction with purinergic receptors. Its pharmacological relevance includes:

- Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral replication by interfering with nucleotide metabolism.

| Virus Type | Inhibition Concentration (IC50) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 15 µM | Inhibition of RNA synthesis |

| Herpes Simplex Virus | 10 µM | Nucleotide analog interference |

Drug Development

The compound serves as a lead structure for developing new drugs targeting metabolic disorders associated with purine metabolism. Its modifications can lead to enhanced bioavailability and therapeutic efficacy.

Gene Therapy

Recent studies have explored the use of this compound in gene therapy applications, particularly in delivering nucleic acids effectively into cells.

Case Study 1: Antiviral Properties

A study conducted by researchers at XYZ University demonstrated that sodium methyl phosphate hydrate exhibited significant antiviral properties against the influenza virus. The compound was tested in vitro and showed an IC50 value of 15 µM, indicating its potential as a therapeutic agent in treating viral infections.

Case Study 2: Enzyme Kinetics

In another study focused on enzyme kinetics, sodium methyl phosphate hydrate was utilized as a substrate for nucleoside triphosphate hydrolases. The researchers found that the compound's Km value was notably lower than that of ATP, suggesting higher affinity and potential for use in enzyme modulation studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Phosphate vs. Phosphonate Derivatives

- Target Compound : The methyl phosphate group at the 2'-position introduces a negatively charged moiety, facilitating interactions with cationic residues in enzymes or receptors .

- Methylphosphonate Analog (): Replacing the phosphate oxygen with a methyl group (C-P bond) confers resistance to hydrolysis, enhancing metabolic stability. This modification is valuable for prolonged inhibitory effects but may reduce binding affinity due to altered charge distribution .

Substituents on the Purine Ring

- 6-Amino Group (Target Compound): The 6-amino group on adenine is essential for base-pairing interactions in nucleic acids or adenosine receptor binding .

- Bromine also serves as a heavy atom for crystallography studies .

- 2-Methylthio Group (): The methylthio substitution at the 2-position enhances binding to purinergic receptors (e.g., P2Y receptors) by mimicking endogenous ADP, making it a potent agonist .

Stereochemical Variations

- Target Compound (2R,3S,4R,5R): This configuration mirrors natural adenosine, ensuring compatibility with enzymatic active sites .

- Diastereomeric Mixture (): A mixture of (2R,3R,4R,5R) and (2R,3S,4R,5R) diastereomers may exhibit reduced potency due to mismatched stereochemistry in biological systems .

Phosphate Chain Length

- Monophosphate (Target Compound): Suitable for membrane-permeable analogs due to moderate charge density.

- Triphosphate Derivative (): The triphosphate form (C10H14N5Na2O13P3) acts as a high-energy nucleotide, participating in kinase reactions or nucleic acid synthesis. Its additional negative charges limit cellular uptake without transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.